molecular formula C7H8ClN B032646 5-(Chloromethyl)-2-methylpyridine CAS No. 52426-66-1

5-(Chloromethyl)-2-methylpyridine

Cat. No. B032646
CAS RN: 52426-66-1
M. Wt: 141.6 g/mol
InChI Key: ZDEBRYJZUMDNFA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyridine is a compound related to pyridine, a basic heterocyclic organic compound. It is structurally characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with methyl and chloromethyl groups.

Synthesis Analysis

The synthesis of compounds related to 5-(Chloromethyl)-2-methylpyridine often involves reactions starting from other pyridine derivatives. For example, the preparation methods for 2-chloro-5-methylpyridine, a related compound, include various chlorinating agents and reactions starting from different precursors like 3-methylpyridine N-oxide and 2-aminopyridine (Zhao Bao, 2003).

Molecular Structure Analysis

Pyridine derivatives, including 5-(Chloromethyl)-2-methylpyridine, typically exhibit structures where substituents are attached to the pyridine ring. The arrangement and type of substituents significantly influence their molecular and electronic structure, as seen in studies involving similar pyridine derivatives (G. Bator et al., 2011).

Chemical Reactions and Properties

Reactivity studies on related compounds, such as 5-chloro-2,4-dihydroxypyridine, reveal how substituents like chlorine and hydroxyl groups impact their chemical behavior. These compounds exhibit reactivity towards other reagents like bromine and hydrochloric acid, indicative of potential reactivity trends in 5-(Chloromethyl)-2-methylpyridine (C. R. Kolder, H. J. Hertog, 2010).

Physical Properties Analysis

Compounds like 5-(Chloromethyl)-2-methylpyridine often have distinct physical properties, such as melting and boiling points, solubility, and crystalline structure. These properties are influenced by the nature of the substituents and the overall molecular structure. Studies on similar pyridine derivatives provide insights into their physical characteristics, like the crystal structure of 2-amino-5-methylpyridine hydrochloride, which has implications for 5-(Chloromethyl)-2-methylpyridine (J. Sherfinski, R. E. Marsh, 1975).

Chemical Properties Analysis

The chemical properties of 5-(Chloromethyl)-2-methylpyridine, such as reactivity, stability, and chemical interactions, are influenced by the pyridine core and the specific substituents. Studies on related pyridine derivatives, such as their interaction with metals and other chemical agents, provide a basis for understanding the chemical behavior of 5-(Chloromethyl)-2-methylpyridine (Raziyeh Arab Ahmadi et al., 2011).

Scientific Research Applications

  • A study by Su Li (2005) highlights the use of pillar chromatography for separating and purifying 2-chloro-5-trichloromethylpyridine, an intermediate in medicine and agricultural chemicals, with over 90% purity (Su Li, 2005).

  • Velraj, Soundharam, and Sridevi (2015) investigated the hyperpolarizability of 2-chloro-4-nitropyridine and the stability and charge delocalization of 2-chloro-4-methyl-5-nitropyridine, suggesting their potential in various applications (Velraj, Soundharam, & Sridevi, 2015).

  • Kooyman and Wibaut (2010) discussed the formation of 2-methylpyridine-carboxylic acid ester-picrate, 2-methylpyridine-5-carboxylic acid, and -amide, demonstrating the versatility of 2-methyl-4,6-dihydroxypyridine-carboxylic acid ester in chemical synthesis (Kooyman & Wibaut, 2010).

  • Gangadasu, Raju, and Rao (2002) presented a method for preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential as biologically active compounds and pesticides (Gangadasu, Raju, & Rao, 2002).

  • Inoue and Ueda (1978) synthesized 5-cyanouridine and 5-cyano-2'-deoxyuridine, showcasing applications in nucleoside and nucleotide research (Inoue & Ueda, 1978).

  • Sherfinski and Marsh (1975) analyzed the crystal structure of 2-amino-5-methylpyridine hydrochloride, revealing significant C-H...O interactions for crystal stability (Sherfinski & Marsh, 1975).

  • Yi (2005) discussed the potential of 3-methylpyridine derivatives as intermediates in nicotine-based pesticides (Yi, 2005).

properties

IUPAC Name

5-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBRYJZUMDNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480765
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylpyridine

CAS RN

52426-66-1
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (6-methyl-3-pyridyl)-methanol (50 g, 0.506 mol) in toluene (500 ml) and water (9 ml) at 35° C. under nitrogen was added thionyl chloride (66.9 ml, 1.06 mol) dropwise After stirring at 35° C. overnight 300 ml was distilled off under vacuum and rediluted with toluene (250 ml) and water (10 ml) to give a solution of 5-chloromethyl-2-methyl-pyridine (J. Med. Chem, 2004, 47(11), 4787). The mixture was then heated to 40° C. and morpholine (112.2 ml, 1.29 mol) added and the slurry heated to 80° C. for 3 hrs. After cooling to room temperature saturated sodium carbonate solution (150 ml) was added and the aqueous phase separated and extracted with toluene (200 ml). The combined organic layer was washed with brine and concentrated. The oil was dissolved in iso-octane (300 ml) at 40° C. then cooled to −5° C. overnight. Two crops were obtained which gave 53.65 g, 72% yield of 4-[(6-methylpyridin-3-yl)methyl]morpholine as a beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR: (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
Quantity
50 g
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66.9 mL
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500 mL
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9 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of (6-methylpyridin-3-yl)methanol (13 g) in DCM (260 mL), thionyl chloride (13 mL) was added slowly under nitrogen at RT. The mixture was stirred at RT for 1 h, the reaction was monitored by TLC and LCMS. After completion of reaction, the mixture was concentrated under reduced pressure, the residue was suspended in saturated aq. NaHCO3 (pH 8) and extracted with DCM (2×100 mL). The organic layer was separated, dried over sodium sulfate and concentrated under vacuum to obtain 12.5 g of product as a yellow oil.
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13 g
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260 mL
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13 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Chen, KM Wilcoxen, CQ Huang, YF Xie… - Journal of medicinal …, 2004 - ACS Publications
We have previously shown that 3-phenylpyrazolo[1,5-a]pyrimidines exemplified by 8 were potent antagonists of the human corticotropin-releasing factor-1 receptor. A series of 3-…
Number of citations: 154 pubs.acs.org
P Bruneau, C Delvare, MP Edwards… - Journal of medicinal …, 1991 - ACS Publications
Since thehypothetical mechanisms of hydroperoxydation of arachidonic acid by, respectively, 5-lipoxygenase (5-LPO) and cyclooxygenase (CO) involve a redox cycle, a compound …
Number of citations: 90 pubs.acs.org
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org
OP Goel, R Dembinski - Organic Preparations and Procedures …, 2015 - Taylor & Francis
Latrepirdine, also known as dimebolin and commercialized in the form of a dihydrochloride salt as dimebon (10), is an antihistamine drug used clinically in Russia since 1983. Dimebon …
Number of citations: 2 www.tandfonline.com
S Burgener, B Dačević, X Zhang, TR Ward - Biochemistry, 2023 - ACS Publications
Thiamine diphosphate (ThDP)-dependent enzymes possess the unique ability to generate a carbene within their active site. In this study, we sought to harness this carbene to produce …
Number of citations: 3 pubs.acs.org
AV Ivashchenko, OD Mit'kin, IM Okun'… - Pharmaceutical …, 2011 - Springer
Several analogs of the antihistamine drug dimebon have been synthesized with different linkers connecting a picoline fragment to the tetrahydropyridoindole core. Radioligand activity …
Number of citations: 8 link.springer.com

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